1,3-Dimethyl-2-(prop-2-ynyloxy)benzene
Overview
Description
1,3-Dimethyl-2-(prop-2-ynyloxy)benzene, also known as 2,6-dimethylphenyl propargyl ether, is an organic compound with the molecular formula C11H12O and a molecular weight of 160.212 g/mol . This compound is characterized by the presence of a benzene ring substituted with two methyl groups and a prop-2-ynyloxy group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1,3-Dimethyl-2-(prop-2-ynyloxy)benzene typically involves the reaction of 2,6-dimethylphenol with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) and a solvent like acetone . The reaction proceeds via an S_N2 mechanism, where the phenoxide ion formed from 2,6-dimethylphenol attacks the propargyl bromide, resulting in the formation of the desired product. The reaction conditions are optimized to achieve high yields, typically ranging from 53% to 85% .
Chemical Reactions Analysis
1,3-Dimethyl-2-(prop-2-ynyloxy)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propargyl position. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
1,3-Dimethyl-2-(prop-2-ynyloxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research has explored its potential use in developing new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-2-(prop-2-ynyloxy)benzene involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes, disrupting essential metabolic processes. The compound’s antiurease activity is due to its interaction with the urease enzyme, inhibiting its function and preventing the hydrolysis of urea .
Comparison with Similar Compounds
1,3-Dimethyl-2-(prop-2-ynyloxy)benzene can be compared with other similar compounds, such as:
2,6-Dimethylphenyl propargyl ether: Similar in structure but may have different substituents on the benzene ring.
Propargyl-2,6-dimethylphenylether: Another closely related compound with similar reactivity.
2,6-Dimethylphenylpropargylether: Shares the same core structure but may exhibit different chemical properties due to variations in substituents. The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various fields.
Properties
IUPAC Name |
1,3-dimethyl-2-prop-2-ynoxybenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-4-8-12-11-9(2)6-5-7-10(11)3/h1,5-7H,8H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGQOPGIIGXBTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC#C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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